![molecular formula C13H22N2O2 B7514078 1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7514078.png)
1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one, also known as CPP or CPP-115, is a small molecule inhibitor of the enzyme gamma-aminobutyric acid aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of the inhibitory neurotransmitter GABA, and its inhibition by CPP-115 leads to increased levels of GABA in the brain. This has potential therapeutic applications in the treatment of a range of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.
Mécanisme D'action
1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-115 inhibits the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. This leads to increased levels of GABA, which can activate GABA receptors and inhibit neuronal activity. This has a calming and inhibitory effect on the brain, which can be beneficial in the treatment of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-115 has been shown to increase GABA levels in the brain and enhance GABAergic neurotransmission. This can lead to a range of biochemical and physiological effects, including reduced neuronal excitability, increased inhibitory tone, and improved cognitive function. These effects are thought to underlie the therapeutic potential of 1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-115 in various disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-115 is that it is a highly specific inhibitor of GABA-AT, with minimal off-target effects. This allows for precise modulation of GABAergic neurotransmission in preclinical models. However, one limitation is that 1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-115 has poor solubility in aqueous solutions, which can make dosing and administration challenging in some experiments.
Orientations Futures
There are several potential future directions for research on 1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-115. One area of interest is its potential use in the treatment of drug addiction, particularly for opioid addiction. Another area of interest is its potential use in the treatment of anxiety disorders, such as post-traumatic stress disorder. Additionally, there is ongoing research into the development of more potent and selective inhibitors of GABA-AT, which could have even greater therapeutic potential.
Méthodes De Synthèse
1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-115 can be synthesized using a multi-step process starting from commercially available starting materials. The key step involves the reaction of 4-(cyclobutanecarbonyl)piperazine with 2-methylpropan-1-one in the presence of a base catalyst. The resulting product can be purified by recrystallization to obtain 1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-115 in high purity.
Applications De Recherche Scientifique
1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-115 has been extensively studied in preclinical models of various neurological and psychiatric disorders. In animal models of epilepsy, 1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-115 has been shown to reduce seizure activity and increase the threshold for seizure induction. In addiction models, 1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-115 has been shown to reduce drug-seeking behavior and prevent relapse. In anxiety models, 1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-115 has been shown to reduce anxiety-like behavior and improve cognitive function.
Propriétés
IUPAC Name |
1-[4-(cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-10(2)12(16)14-6-8-15(9-7-14)13(17)11-4-3-5-11/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAXYURTODPPAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1-Ethyl-6-oxopyridin-3-yl)-3-[[3-(trifluoromethyl)phenyl]methyl]urea](/img/structure/B7514005.png)
![1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7514012.png)
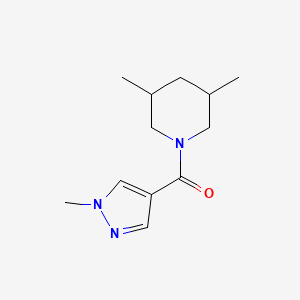
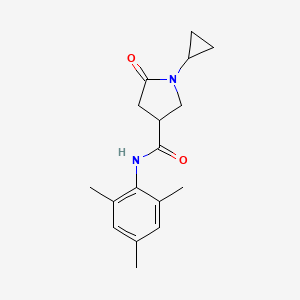
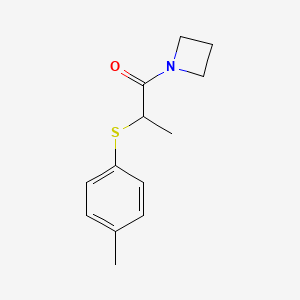
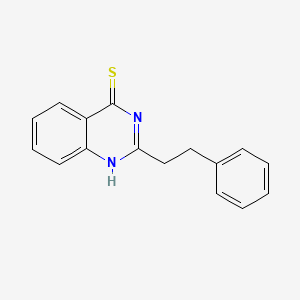
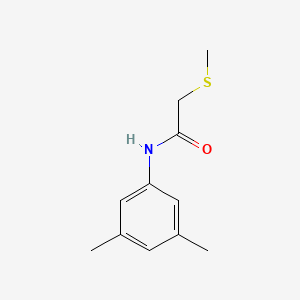
![N-(3,4-dihydro-2H-thiochromen-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7514055.png)
![Cyclopropyl-[4-(3-methylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7514061.png)
![N-(2-methyl-1,3-benzoxazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7514067.png)
![Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7514075.png)
![2-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4(3H)-one](/img/structure/B7514076.png)
